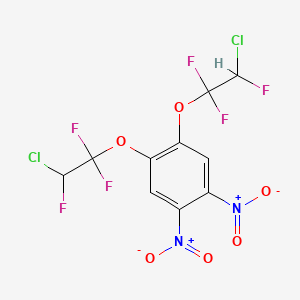
3-Chloro-4-(trifluoromethoxy)benzoyl fluoride
Übersicht
Beschreibung
3-Chloro-4-(trifluoromethoxy)benzoyl fluoride is an organic compound with the molecular formula C8H3ClF3O2 It is a derivative of benzoyl fluoride, where the benzene ring is substituted with a chlorine atom at the 3-position and a trifluoromethoxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(trifluoromethoxy)benzoyl fluoride typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride, which is then treated with hydrogen fluoride (HF) to yield the desired benzoyl fluoride . The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can optimize the production process and reduce the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(trifluoromethoxy)benzoyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases to form 3-chloro-4-(trifluoromethoxy)benzoic acid.
Reduction: Reduction reactions can convert the benzoyl fluoride group to the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions are typical reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzoyl derivatives depending on the nucleophile used.
Hydrolysis: The major product is 3-chloro-4-(trifluoromethoxy)benzoic acid.
Reduction: The primary product is 3-chloro-4-(trifluoromethoxy)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(trifluoromethoxy)benzoyl fluoride has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the design of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(trifluoromethoxy)benzoyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with hydrophobic pockets within target proteins . The chlorine atom can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-(trifluoromethoxy)benzoyl chloride: Similar in structure but with a chloride group instead of fluoride.
2-Methyl-3-(trifluoromethyl)benzoyl chloride: Contains a methyl group at the 2-position and a trifluoromethyl group at the 3-position.
4-Methoxy-3-(trifluoromethyl)benzoyl chloride: Features a methoxy group at the 4-position and a trifluoromethyl group at the 3-position.
Uniqueness
3-Chloro-4-(trifluoromethoxy)benzoyl fluoride is unique due to the presence of both a chlorine atom and a trifluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under various conditions. These attributes make it a valuable compound for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzoyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-5-3-4(7(10)14)1-2-6(5)15-8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKISPQYCCOXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253020 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40251-62-5 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40251-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















